3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
Description
Properties
IUPAC Name |
3-[(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDZQKWFTPDRMG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid typically involves multiple steps. One common approach is to start with the synthesis of the pyrrolidine ring, followed by the introduction of the tert-butoxycarbonyl protecting group. The final step involves the addition of the propynoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid
- CAS Registry Number : 1823864-13-6
- Molecular Formula: C₁₂H₁₇NO₄
- Molar Mass : 239.27 g/mol
Structural Features :
- A pyrrolidine ring (5-membered nitrogen heterocycle) with (2S)-stereochemistry and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- A 2-methyl substituent on the pyrrolidine ring, introducing steric bulk.
- A prop-2-ynoic acid moiety (alkyne adjacent to carboxylic acid), conferring reactivity and polarity.
Structural Analogues
Physicochemical and Functional Comparisons
- The pyrrolidine scaffold in the target compound offers a balance between rigidity and flexibility, commonly exploited in protease inhibitors .
- Functional Groups: Prop-2-ynoic acid vs. methyl ester: The carboxylic acid group in the target compound enhances hydrophilicity and ionizability (pKa ~2-3), favoring solubility in basic conditions. The methyl ester analogue (CAS 1350624-45-1) is more lipophilic, improving membrane permeability but requiring enzymatic hydrolysis for activation . Boc Protection: Ubiquitous in all analogues, enabling amine deprotection under acidic conditions for further functionalization .
- Stereochemistry: The (2S)-configuration in the pyrrolidine ring of the target compound may influence enantioselective interactions with biological targets, such as enzymes or receptors .
Biological Activity
3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid, also known as (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid , is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.276 g/mol
- CAS Number : 103336-06-7
The compound features a pyrrolidine ring, which is known for its role in various biological systems, and a propynoic acid moiety that may contribute to its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound can modulate several biological pathways:
- Inhibition of Enzymatic Activity : The presence of the pyrrolidine structure may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and protein kinases.
- Antioxidant Activity : Some studies suggest that derivatives of pyrrolidine can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Cytotoxic Effects in Cancer Models : In vitro studies on cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 30 µM for certain cancer types, suggesting a potential role in cancer therapy.
- Enzyme Inhibition Studies : Research focusing on metabolic enzymes revealed that this compound could inhibit key enzymes involved in metabolic syndrome, providing insights into its therapeutic potential for metabolic disorders.
Q & A
Basic: What are the recommended methods for synthesizing 3-[(2S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidin-2-yl]prop-2-ynoic acid?
Answer:
Synthesis typically involves:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen, as seen in analogous compounds .
- Coupling Reactions : Propiolic acid moieties are introduced via Sonogashira or alkyne coupling, followed by purification using column chromatography.
- Characterization : Confirm structure via / NMR and high-resolution mass spectrometry (HRMS). For stereochemical validation, chiral HPLC or polarimetry is recommended .
Advanced: How can one resolve discrepancies in stereochemical assignments during synthesis?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination to unambiguously assign stereochemistry .
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values for validation .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may decompose the Boc group .
Advanced: What strategies analyze the compound’s stability under varying pH conditions?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Identify byproducts using LC-MS .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () under physiological pH (7.4) to predict shelf life .
Basic: How to confirm the molecular structure post-synthesis?
Answer:
- Spectroscopy : NMR (verify pyrrolidine and Boc proton signals), NMR (carbonyl peaks at ~170 ppm), and FTIR (C≡C stretch at ~2100 cm) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]) and fragments (e.g., Boc group loss: [M+H-56]) .
Advanced: How to optimize reaction yields when introducing the Boc group?
Answer:
- Catalyst Screening : Test Boc-anhydride with DMAP or TEA in dichloromethane/THF at 0–25°C. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
- Workup Optimization : Quench with aqueous NaHCO, extract with EtOAc, and dry over MgSO to isolate the Boc-protected intermediate .
Basic: What are the solubility characteristics, and how do they influence solvent choice?
Answer:
- Solubility : Highly soluble in DMSO and dichloromethane; sparingly soluble in water. Use DMSO for biological assays and DCM for synthetic reactions .
- Reaction Solvents : Prefer polar aprotic solvents (e.g., DMF, THF) for coupling reactions to enhance reagent compatibility .
Advanced: How can computational modeling predict reactivity of the propiolic acid moiety?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
